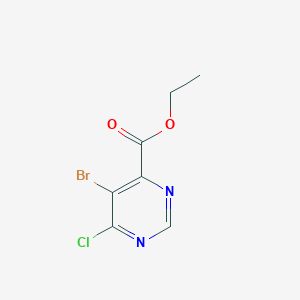
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Overview
Description
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by the presence of bromine and chlorine atoms on the pyrimidine ring, along with an ethyl ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-bromo-6-chloropyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and primary amines are commonly used.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents on the pyrimidine ring.
Scientific Research Applications
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.
Material Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and inhibitors for studying biological pathways and enzyme functions.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases by binding to their active sites, thereby blocking their activity . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
4,6-Dichloro-5-methoxypyrimidine: Another pyrimidine derivative with distinct substituents, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and ethyl ester groups, which confer unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXMMJXOBCYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
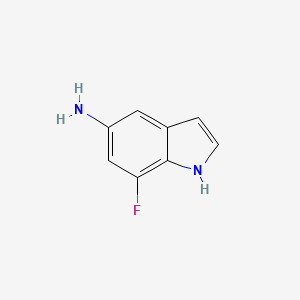
![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)
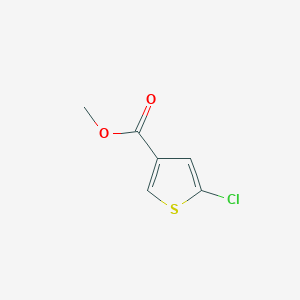
![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)

![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)
![(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398743.png)
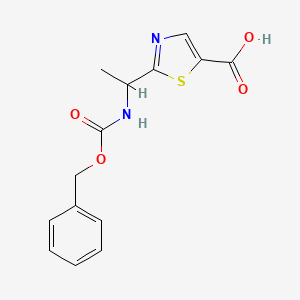
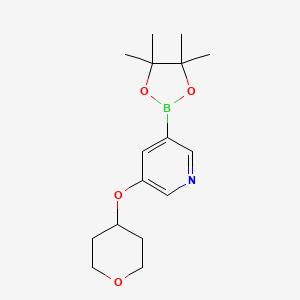

![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)
![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)

